molecular formula C10H8ClN3 B1353748 3-Chloro-6-(pyridin-2-ylmethyl)pyridazine CAS No. 338779-81-0

3-Chloro-6-(pyridin-2-ylmethyl)pyridazine

Cat. No.: B1353748
CAS No.: 338779-81-0
M. Wt: 205.64 g/mol
InChI Key: HOAXRKGLYLJRAW-UHFFFAOYSA-N
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Description

3-Chloro-6-(pyridin-2-ylmethyl)pyridazine is a heterocyclic compound that has garnered significant attention due to its potential therapeutic and industrial applications. This compound features a pyridazine ring substituted with a chlorine atom at the 3-position and a pyridin-2-ylmethyl group at the 6-position. The unique structure of this compound allows it to participate in various chemical reactions and exhibit diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(pyridin-2-ylmethyl)pyridazine can be achieved through several methods. One common approach involves the reaction of 3-chloropyridazine with pyridin-2-ylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Another method involves the use of a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers, providing functionalized pyridazines with high regiocontrol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(pyridin-2-ylmethyl)pyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The pyridazine ring can undergo cyclization reactions to form fused heterocyclic systems.

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., potassium carbonate), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The reactions are typically carried out in organic solvents such as DMF or acetonitrile at controlled temperatures .

Major Products Formed

The major products formed from these reactions include various substituted pyridazines, pyridazinones, and fused heterocyclic compounds. These products often exhibit enhanced biological activities and can be used in further applications .

Scientific Research Applications

3-Chloro-6-(pyridin-2-ylmethyl)pyridazine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems and as a precursor for various functionalized derivatives.

    Biology: It exhibits antimicrobial, anticancer, and anti-inflammatory activities, making it a valuable compound in biological research.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a p38MAP kinase inhibitor for the treatment of autoimmune and inflammatory diseases.

    Industry: It is used in the development of agrochemicals and other industrial products due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of 3-Chloro-6-(pyridin-2-ylmethyl)pyridazine involves its interaction with specific molecular targets and pathways. For instance, as a p38MAP kinase inhibitor, the compound binds to the kinase domain, inhibiting its activity and thereby reducing the production of pro-inflammatory cytokines . This mechanism is crucial for its anti-inflammatory and immunomodulatory effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: A parent compound with two adjacent nitrogen atoms in a six-membered ring.

    Pyridazinone: A derivative of pyridazine with a keto group at the 3-position.

    3-Chloro-6-methylpyridazine: A similar compound with a methyl group instead of a pyridin-2-ylmethyl group.

Uniqueness

3-Chloro-6-(pyridin-2-ylmethyl)pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridin-2-ylmethyl group enhances its ability to interact with various biological targets, making it a valuable compound for medicinal chemistry and drug discovery .

Properties

IUPAC Name

3-chloro-6-(pyridin-2-ylmethyl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3/c11-10-5-4-9(13-14-10)7-8-3-1-2-6-12-8/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOAXRKGLYLJRAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CC2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60423493
Record name 3-chloro-6-(pyridin-2-ylmethyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60423493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338779-81-0
Record name 3-chloro-6-(pyridin-2-ylmethyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60423493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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